molecular formula C23H33BrO2 B11826701 2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene

2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene

Cat. No.: B11826701
M. Wt: 421.4 g/mol
InChI Key: UNQJSQFLAIECNB-VQTJNVASSA-N
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Preparation Methods

The synthesis of 2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene involves several steps. The starting materials and reaction conditions can vary, but typically involve the bromination of a suitable precursor followed by cyclization and functional group modifications .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene include other intermediates in the synthesis of cannabinoids, such as:

The uniqueness of this compound lies in its specific functional groups and its role as an intermediate in the synthesis of important cannabinoid metabolites .

Biological Activity

The compound 2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene is a complex organic molecule of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry and pharmacology.

Key Characteristics

  • IUPAC Name : this compound
  • Molecular Weight : 405.36 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Properties : Many cyclohexene derivatives have shown efficacy against bacterial and fungal strains. The presence of the bromomethyl group may enhance these properties through halogenation effects, which can disrupt microbial membranes.
  • Antioxidant Activity : The dimethoxy group is known to contribute to antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Compounds in this class have been associated with reduced inflammation through inhibition of pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Efficacy : A study investigating the antimicrobial activity of brominated compounds found that derivatives similar to our compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans .
  • Antioxidant Activity Assessment : In vitro assays showed that compounds with methoxy groups exhibited enhanced radical scavenging abilities compared to their non-methoxylated counterparts .
  • In Vivo Studies : Animal models treated with similar cyclohexene derivatives showed reduced inflammation markers, suggesting potential therapeutic applications for inflammatory diseases .

Comparative Analysis of Related Compounds

Compound NameStructure TypeBiological Activity
2-Cyclohexen-1-oneCyclohexeneAntimicrobial, Antioxidant
3-Methyl-2-cyclohexen-1-oneCyclohexenoneAntioxidant
1,3-Benzenediol derivativesAromatic CompoundAntimicrobial, Anti-inflammatory

Properties

Molecular Formula

C23H33BrO2

Molecular Weight

421.4 g/mol

IUPAC Name

2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-1,3-dimethoxy-5-pentylbenzene

InChI

InChI=1S/C23H33BrO2/c1-6-7-8-9-17-13-21(25-4)23(22(14-17)26-5)20-12-18(15-24)10-11-19(20)16(2)3/h12-14,19-20H,2,6-11,15H2,1,3-5H3/t19-,20+/m0/s1

InChI Key

UNQJSQFLAIECNB-VQTJNVASSA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)CBr)OC

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)CBr)OC

Origin of Product

United States

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